N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, sulfonamide groups, and hydrazone linkages, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The hydrazone linkage can be reduced to form corresponding amines using reducing agents such as sodium borohydride (NaBH4).
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with various molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can interfere with biological processes. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar compounds to N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include other hydrazone derivatives and sulfonamide-containing molecules. These compounds share similar structural features but differ in their specific substituents and overall reactivity. For example:
Hydrazone derivatives: Compounds like N-({N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide exhibit similar hydrazone linkages but differ in their aromatic ring structures.
Sulfonamide-containing molecules: Compounds such as sulfanilamide have similar sulfonamide groups but lack the complex aromatic and hydrazone structures present in the target compound.
Properties
Molecular Formula |
C17H17N3O6S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O6S/c21-14-4-2-1-3-12(14)10-18-20-17(22)11-19-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9-10,19,21H,7-8,11H2,(H,20,22)/b18-10+ |
InChI Key |
DLOPNEDHLAUMLN-VCHYOVAHSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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